molecular formula C25H33N3O B5579020 9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5579020
M. Wt: 391.5 g/mol
InChI Key: JFXCEWVZOKJFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.262362685 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Structural Insights

Research into the synthesis of nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, highlights efficient, catalyst-free synthesis methods. These compounds are synthesized via double Michael addition reactions, indicating a method for potentially synthesizing related compounds like the one . The structural analysis through X-ray confirms their unique spatial arrangement, which is crucial for their biological activity and interaction with other molecules (Aggarwal, Vij, & Khurana, 2014).

Antihypertensive Applications

Some diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects. The study by Clark et al. (1983) prepared 9-substituted derivatives for screening, identifying compounds with potent activity against hypertension in rats. This underscores the potential therapeutic applications of related compounds in cardiovascular health (Clark et al., 1983).

Advanced Synthesis Techniques

Efforts to construct diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization showcase advanced synthesis techniques for such compounds. The use of ethyl chloroformate for in situ activation of pyridine rings, as explored by Parameswarappa and Pigge (2011), provides a pathway to synthesizing complex molecules, potentially including the compound of interest (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Investigations into the photophysical properties and solvatochromism of diazaspiro compounds offer insights into their chemical behavior under various conditions. These studies are crucial for understanding the environmental interactions and stability of such compounds, which could extend to the specific chemical (Aggarwal & Khurana, 2015).

Potential in Treating Chemokine-Mediated Diseases

Research into CCR8 antagonists, including 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, demonstrates the potential of diazaspiro compounds in treating diseases mediated by chemokine signaling, such as respiratory diseases. This suggests the broader applicability of such structures in therapeutic development (Norman, 2007).

Properties

IUPAC Name

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-2-21-8-9-23(26-18-21)19-27-16-13-25(14-17-27)12-10-24(29)28(20-25)15-11-22-6-4-3-5-7-22/h3-9,18H,2,10-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXCEWVZOKJFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.